[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](3-methoxyphenyl)methanone
CAS No.: 338750-27-9
Cat. No.: VC5777792
Molecular Formula: C19H20ClNO2
Molecular Weight: 329.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338750-27-9 |
|---|---|
| Molecular Formula | C19H20ClNO2 |
| Molecular Weight | 329.82 |
| IUPAC Name | [4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-(3-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C19H20ClNO2/c1-21-11-17(13-6-8-15(20)9-7-13)18(12-21)19(22)14-4-3-5-16(10-14)23-2/h3-10,17-18H,11-12H2,1-2H3 |
| Standard InChI Key | HVRINZSEISPUSB-UHFFFAOYSA-N |
| SMILES | CN1CC(C(C1)C(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl |
Introduction
Structural and Molecular Characteristics
The compound features a pyrrolidine ring substituted at the 1-position with a methyl group and at the 3- and 4-positions with aromatic moieties: a 4-chlorophenyl group and a 3-methoxyphenyl ketone. Key structural attributes include:
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Pyrrolidine core: A saturated five-membered nitrogen heterocycle contributing to conformational flexibility.
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Aromatic substituents:
The IUPAC name, [4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-(3-methoxyphenyl)methanone, reflects its substitution pattern. The SMILES string CN1CC(C(C1)C(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl and InChIKey HVRINZSEISPUSB-UHFFFAOYSA-N provide unambiguous identifiers for computational and database applications .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step strategies to assemble the pyrrolidine core and introduce substituents:
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Pyrrolidine Formation:
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Substituent Introduction:
A representative protocol from the literature involves:
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Methylation of pyrrolidine using methyl iodide in the presence of a base.
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Friedel-Crafts acylation with 3-methoxybenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃).
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Coupling with 4-chlorophenylboronic acid via Suzuki-Miyaura cross-coupling .
Optimization Challenges
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Steric Hindrance: Bulky substituents necessitate optimized reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis) .
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Regioselectivity: Controlling the position of substituents requires careful choice of protecting groups and catalysts.
Physicochemical Properties
The compound’s low aqueous solubility and moderate lipophilicity (LogP ~3.2) suggest suitability for lipid-based formulations or prodrug strategies .
Chemical Reactivity and Functionalization
Key Reactive Sites
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Ketone Group: Susceptible to nucleophilic addition (e.g., Grignard reagents, hydride reductions).
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Aromatic Rings:
Derivatization Examples
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Reduction of Ketone: Produces a secondary alcohol, altering polarity and bioactivity.
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Demethylation of Methoxy Group: Yields a phenolic derivative with enhanced hydrogen-bonding capacity .
Pharmacological and Research Applications
Computational Predictions
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ADMET Profile: Predicted moderate blood-brain barrier permeability and CYP450 inhibition risk .
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Target Prediction: Molecular docking suggests affinity for serotonin receptors and monoamine oxidases .
| Parameter | Recommendation |
|---|---|
| Storage | -20°C, under inert atmosphere |
| Handling | Use PPE (gloves, goggles); avoid inhalation |
| Toxicity | Limited data; assume acute toxicity (LD₅₀ > 500 mg/kg, rat) |
Suppliers such as Key Organics (UK) and Ryan Scientific (US) provide the compound for research purposes only .
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